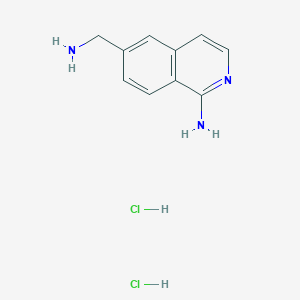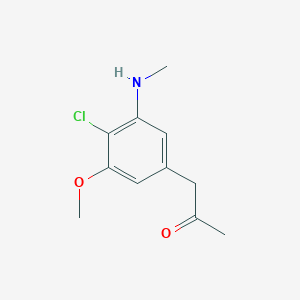
7-Methylquinazolin-4-amine
Vue d'ensemble
Description
7-Methylquinazolin-4-amine, also known as 7-MeQA, is a heterocyclic molecule containing a quinazoline ring system. It has a molecular formula of C9H9N3 and an average mass of 159.188 Da . It has attracted significant attention from researchers due to its potential biological activities and applications.
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which are structurally similar to this compound, involves amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . Another synthetic method involves the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring system. The structure analysis of small molecules like this compound can be performed using tools like “What is this?” (WIT), which provides an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research .Chemical Reactions Analysis
Quinazoline derivatives, including this compound, have been studied for their chemical reactions . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H9N3 and an average mass of 159.188 Da . Its density is predicted to be 1.238±0.06 g/cm3, with a melting point of 286-289 °C and a boiling point of 340.6±27.0 °C .Applications De Recherche Scientifique
Anticancer Potential and Apoptosis Induction
- 7-Methylquinazolin-4-amine derivatives have been explored for their potent apoptosis-inducing abilities and efficacy as anticancer agents. For example, certain derivatives, like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as clinical candidates for cancer treatment due to their strong apoptosis-inducing activity and high efficacy in various cancer models, including breast cancer (Sirisoma et al., 2009).
Antitumor Activity
- Novel derivatives of this compound have shown significant antitumor properties. For instance, substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines have demonstrated potent antiproliferative activity against various cancer cell lines, including the ability to arrest the cell cycle and trigger apoptosis, thereby marking them as promising new anticancer agents (Cao et al., 2016).
Application in Cell Physiology Studies
- Derivatives of this compound have been linked to photoremovable protecting groups for applications in studying cell physiology. This approach facilitates the controlled release of bioactive molecules in cellular studies, demonstrating the versatility of these compounds in biomedical research (Asad et al., 2017).
Environmental and Efficient Synthesis Methods
- Environmentally friendly and efficient methods have been developed for synthesizing various N-substituted this compound derivatives. Such methodologies offer clean transformations without harmful side products, contributing to sustainable chemistry practices (Kurteva et al., 2005).
Potential Inhibition of Tubulin Polymerization
- Certain this compound derivatives have been identified as inhibitors of tubulin polymerization, showing potential as therapeutic agents in the treatment of cancers resistant to other forms of chemotherapy (Sirisoma et al., 2008).
Diverse Biological Activities
- Various derivatives exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antihelmintic properties. This highlights the broad spectrum of pharmacological applications of this compound derivatives (Sahu et al., 2008).
Development of Potent Antiproliferative Agents
- Research into 4-aminoquinoline derivatives, including those based on the this compound structure, has led to the creation of compounds with potent antiproliferative activity against various cancer cell lines, further underscoring their potential in cancer therapy (Ghorab et al., 2014).
Cytotoxicity Studies
- The cytotoxic effects of 4-aminoquinoline derivatives, including this compound, have been evaluated on human breast tumor cell lines, demonstrating their potential as a new class of anticancer agents (Zhang et al., 2007).
Mécanisme D'action
Mode of Action
Quinazoline derivatives, a class of compounds to which 7-methylquinazolin-4-amine belongs, have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects . The mode of action is likely related to the interaction of the quinazoline ring with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been found to interact with various biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
Some predicted properties of the compound include a density of 12±01 g/cm³, a boiling point of 3406±270 °C at 760 mmHg, and a vapor pressure of 00±07 mmHg at 25°C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a quinazoline derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial and anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
Safety and Hazards
Orientations Futures
Recent advances in the synthesis of quinazolin-4(1H)-ones, which are structurally similar to 7-Methylquinazolin-4-amine, have been highlighted . The discovery of novel transaminases for industrial biocatalysis is also a promising direction for future research . Further studies are needed to explore the potential applications of this compound in various fields .
Analyse Biochimique
Biochemical Properties
Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity, suggesting that they may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics . This suggests that 7-Methylquinazolin-4-amine may have similar effects on cellular processes.
Molecular Mechanism
It is likely that it interacts with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinazolinone derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Quinazolinone derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may be involved in similar metabolic pathways .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
7-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMKZYCUJHQJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


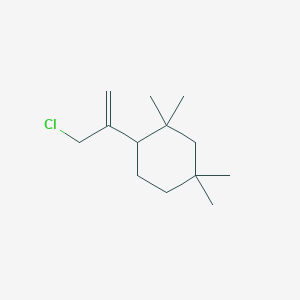
![(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3329770.png)


![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)
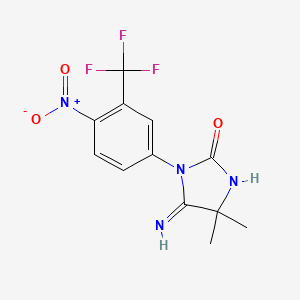
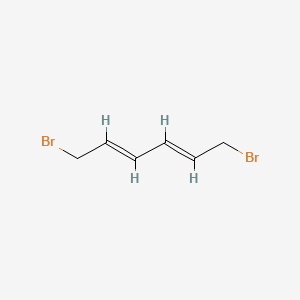
![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)
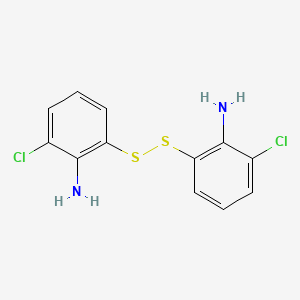
![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)

